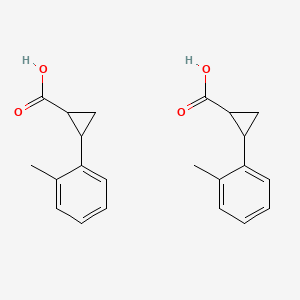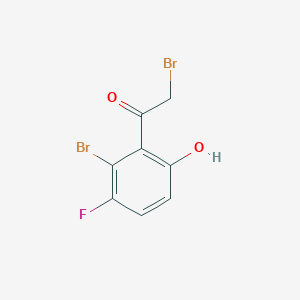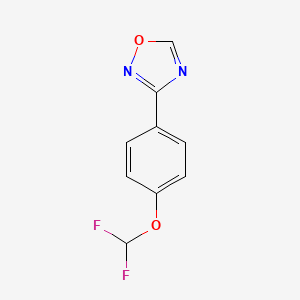
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: The initial step involves the introduction of the difluoromethoxy group to a phenyl ring. This can be achieved through a reaction between phenol and difluoromethyl ether in the presence of a base.
Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be done using reagents such as hydrazine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 1-(4-(Difluoromethoxy)phenyl)ethanamine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole stands out due to its unique combination of the difluoromethoxy group and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)8-12-5-14-13-8/h1-5,9H |
InChI Key |
DAPRKWYVIXJQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
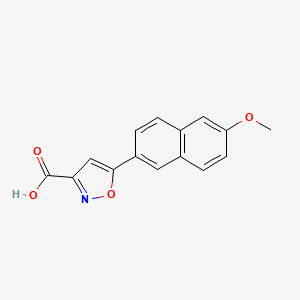
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
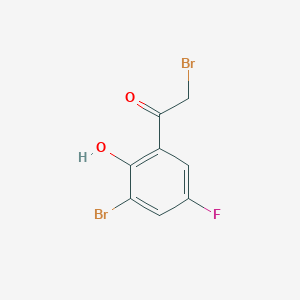
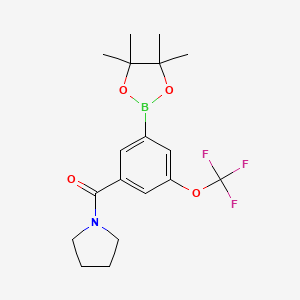
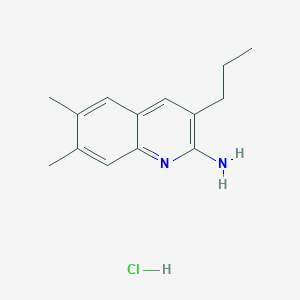
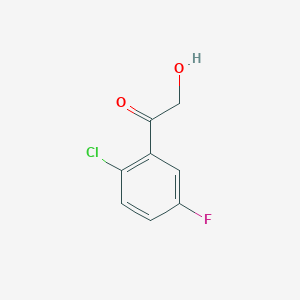
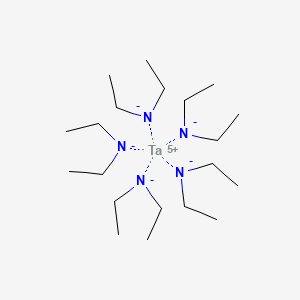
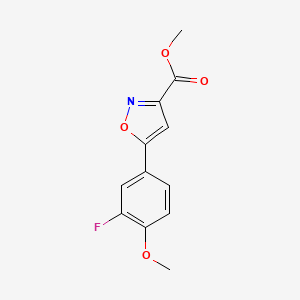
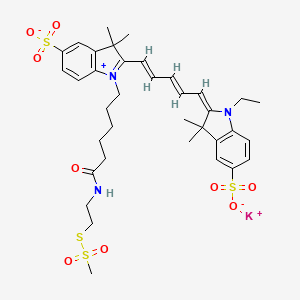
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
